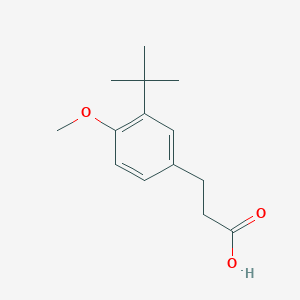

3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid

Description

Contextualization of Substituted Propanoic Acid Derivatives in Organic and Medicinal Chemistry

Substituted propanoic acid derivatives are a cornerstone in the fields of organic and medicinal chemistry. This class of compounds is perhaps most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. 39.100.107researchgate.net The pharmacological activity of these molecules is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in inflammation. researchgate.net

The versatility of the propanoic acid scaffold allows for a wide range of structural modifications, enabling chemists to fine-tune the biological and physicochemical properties of the molecules. Arylpropanoic acid derivatives have been explored for a variety of therapeutic applications beyond their anti-inflammatory effects, including as potential anticancer, antibacterial, and anticonvulsant agents. bio-fount.com The continued interest in these derivatives stems from their proven therapeutic value and the potential for discovering new biological activities through structural diversification.

Rationale for Investigating 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid: Structural Features and Potential Academic Relevance

The tert-butyl group is a bulky, sterically hindering substituent that can significantly influence a molecule's conformation and its interaction with biological targets. In medicinal chemistry, the incorporation of a tert-butyl group can enhance metabolic stability by shielding more susceptible parts of the molecule from enzymatic degradation. google.com It can also play a role in modulating the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of these features in this compound suggests a compound with potentially interesting pharmacological and chemical properties. Its structural similarity to known bioactive molecules, coupled with the unique substitution pattern, makes it a compelling candidate for synthesis and biological evaluation.

Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-(3-Methoxyphenyl)propionic acid | C10H12O3 | 180.20 | 43-45 |

| S-2-Hydroxy-3-methoxy-3,3-diphenyl propionic acid | Not Available | Not Available | 123-125 |

This table presents data for structurally related compounds to provide context for the potential properties of this compound.

Overview of Current Research Gaps and Opportunities Pertaining to Aryl-Substituted Propanoic Acids

While the field of arylpropanoic acids is well-established, particularly concerning NSAIDs, there remain significant opportunities for further research. One of the primary challenges with existing NSAIDs is the potential for gastrointestinal side effects, which drives the search for new derivatives with improved safety profiles.

A significant research gap exists in the exploration of arylpropanoic acids with less common substitution patterns, such as the one found in this compound. The systematic investigation of how combinations of bulky alkyl groups and electron-donating groups affect the biological activity and selectivity of these compounds is an area ripe for exploration.

Furthermore, the potential application of arylpropanoic acids in therapeutic areas beyond inflammation is an expanding field. Research into their anticancer and antimicrobial properties is ongoing, and novel derivatives could offer new mechanisms of action or improved efficacy against resistant strains. The synthesis and characterization of compounds like this compound are crucial steps in populating the chemical space available for screening and identifying new lead compounds for drug discovery. A patent for arylpropionic acid derivatives and their preparation methods suggests ongoing interest in this class of compounds for various applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-tert-butyl-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2,3)11-9-10(6-8-13(15)16)5-7-12(11)17-4/h5,7,9H,6,8H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQMMSLWCDPFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Approaches and Methodological Advancements for 3 3 Tert Butyl 4 Methoxyphenyl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net For 3-(3-tert-butyl-4-methoxyphenyl)propanoic acid, several logical disconnections can be envisioned, guiding the formulation of synthetic strategies.

The primary disconnection points are the carbon-carbon bonds that form the propanoic acid side chain and its connection to the aromatic ring. Key retrosynthetic approaches include:

C-C Bond Disconnection between the Aromatic Ring and the Propanoic Acid Chain: This is a common strategy for arylpropanoic acids. This leads to a (3-tert-butyl-4-methoxyphenyl) synthon and a three-carbon synthon representing the propanoic acid chain. The aromatic component could be a nucleophile or an electrophile, depending on the forward reaction.

Disconnection within the Propanoic Acid Moiety: This approach involves building the propanoic acid chain on a pre-functionalized aromatic precursor. For example, a disconnection at the α-β carbon bond of the propanoic acid suggests a Michael addition strategy.

Functional Group Interconversion (FGI): This involves modifying a functional group at a late stage of the synthesis. For instance, the carboxylic acid could be derived from the hydrolysis of an ester or nitrile, or the oxidation of an alcohol.

These disconnections form the basis for the synthetic pathways discussed in the following sections.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic methodologies have been developed and optimized for the synthesis of arylpropanoic acids, which are applicable to the target compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for linking the (3-tert-butyl-4-methoxyphenyl) group to the propanoic acid chain. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. google.com For the synthesis of the target compound, a plausible route would be the reaction of a halogenated precursor, such as 1-bromo-3-tert-butyl-4-methoxybenzene, with an acrylic acid derivative (e.g., ethyl acrylate). The resulting cinnamic acid derivative can then be reduced to the desired propanoic acid. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity. researchgate.net

| Parameter | Condition | Purpose | | --- | --- | --- | | Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Catalyst precursor | | Ligand | PPh₃, P(t-Bu)₃ | Stabilizes the palladium catalyst and influences reactivity | | Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the hydrogen halide formed during the reaction | | Solvent | DMF, NMP, Acetonitrile (B52724) | Provides a suitable medium for the reaction | | Temperature | 80-140 °C | To achieve a reasonable reaction rate |

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. youtube.comsigmaaldrich.com A potential Suzuki approach for the target molecule would involve the reaction of (3-tert-butyl-4-methoxyphenyl)boronic acid with a 3-halopropanoic acid ester. The boronic acid can be prepared from the corresponding Grignard reagent or by direct borylation of the aromatic ring. The subsequent hydrolysis of the ester would yield the final product. organic-chemistry.org

| Parameter | Condition | Purpose | | --- | --- | --- | | Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst precursor | | Ligand | PPh₃, SPhos, XPhos | Influences catalyst activity and stability | | Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and facilitates transmetalation | | Solvent | Toluene, Dioxane, DMF, often with water | To dissolve reactants and facilitate the reaction | | Temperature | Room temperature to 100 °C | Depends on the reactivity of the coupling partners |

The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds by the addition of a nucleophile to an α,β-unsaturated carbonyl compound. chemistrysteps.com

In the context of synthesizing this compound, a suitable nucleophile derived from the (3-tert-butyl-4-methoxyphenyl) moiety would be reacted with an acrylate (B77674) ester. The nucleophile could be a Grignard reagent or an organocuprate, which are known to favor 1,4-addition. Subsequent hydrolysis of the resulting ester would provide the target carboxylic acid. The choice of the nucleophile and reaction conditions is critical to ensure that conjugate addition is the major pathway.

| Component | Example | Role |

| Michael Donor (Nucleophile) | (3-tert-butyl-4-methoxyphenyl)magnesium bromide, Lithium di(3-tert-butyl-4-methoxyphenyl)cuprate | Provides the aryl group for the conjugate addition |

| Michael Acceptor | Ethyl acrylate, Methyl acrylate | The electrophilic partner to which the nucleophile adds |

| Solvent | THF, Diethyl ether | To dissolve the reactants and facilitate the formation of the organometallic reagent |

| Temperature | -78 °C to room temperature | To control the reactivity and selectivity of the addition |

Another effective strategy involves the derivatization of readily available (tert-butyl-methoxyphenyl) precursors through classical organic reactions.

A prominent example is the Friedel-Crafts acylation of 2-tert-butylanisole with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. beilstein-journals.org This reaction forms a 4-oxo-4-(3-tert-butyl-4-methoxyphenyl)butanoic acid intermediate. The ketone functionality in this intermediate can then be reduced to a methylene (B1212753) group through methods such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), to afford the final this compound.

| Step | Reagents | Intermediate/Product |

| Friedel-Crafts Acylation | 2-tert-butylanisole, Succinic anhydride, AlCl₃ | 4-oxo-4-(3-tert-butyl-4-methoxyphenyl)butanoic acid |

| Ketone Reduction | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | This compound |

While this compound itself is not chiral, the introduction of a substituent at the α or β position of the propanoic acid chain would create a stereocenter. The principles of enantioselective synthesis and chiral resolution are therefore relevant for the preparation of chiral analogs.

Enantioselective Synthesis: Asymmetric hydrogenation of a corresponding unsaturated precursor, such as 3-(3-tert-butyl-4-methoxyphenyl)propenoic acid, using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP) can provide one enantiomer in excess.

Chiral Resolution: For a racemic mixture of a chiral propanoic acid derivative, classical resolution can be employed. researchgate.net This involves the formation of diastereomeric salts by reacting the racemic acid with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). wikipedia.org These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically pure carboxylic acids.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical aspect of developing any synthetic route to maximize the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, several parameters can be adjusted for each of the discussed methods.

For Palladium-Catalyzed Reactions: The choice of ligand, the palladium-to-ligand ratio, the type and amount of base, the solvent, and the reaction temperature and time all significantly influence the outcome. acs.orgrsc.org High-throughput screening of these parameters is often employed to identify the optimal conditions. The use of well-defined palladium precatalysts can also improve reproducibility and efficiency. nih.gov

For Michael Additions: The nature of the organometallic nucleophile, the presence of additives (such as copper salts for Gilman reagents), the solvent, and the temperature are key variables. Careful control of these factors can enhance the regioselectivity of the 1,4-addition over the competing 1,2-addition.

For Friedel-Crafts Acylation: The stoichiometry of the Lewis acid, the solvent, and the reaction temperature must be carefully controlled to prevent side reactions such as polysubstitution or rearrangement of the tert-butyl group.

Systematic optimization of these parameters for each synthetic step is essential to develop a robust and efficient process for the preparation of this compound.

Scale-Up Considerations for Laboratory Synthesis

A probable synthetic pathway initiates with the Friedel-Crafts acylation of 2-tert-butylanisole with a suitable acylating agent, followed by the reduction of the resulting ketone to yield the final propanoic acid derivative. The scale-up of such a multi-step synthesis requires a detailed analysis of each reaction's thermodynamics, kinetics, and physical processing requirements.

Key Considerations for Scale-Up:

Thermal Management: The Friedel-Crafts acylation is a notably exothermic reaction. youtube.com On a small scale, heat dissipation is relatively straightforward. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. depaul.edu Inadequate heat control can lead to a thermal runaway, resulting in side reactions, product degradation, and potential safety hazards. For a scaled-up laboratory synthesis, it is crucial to employ a reactor with efficient heat exchange capabilities, such as a jacketed glass reactor with a circulating chiller. The rate of addition of the Lewis acid catalyst (e.g., aluminum chloride) and the acylating agent must be carefully controlled to manage the rate of heat generation. youtube.com

Mixing and Mass Transfer: Ensuring homogenous mixing is vital for consistent reaction progress and to avoid localized "hot spots" in exothermic reactions. What is easily achieved with a small magnetic stir bar in a round-bottom flask becomes more complex in larger vessels. The use of overhead mechanical stirrers with appropriate impeller designs (e.g., anchor or pitched-blade turbine) is necessary to maintain a uniform temperature and concentration of reactants throughout the reaction mixture. Inefficient mixing can lead to lower yields and the formation of impurities.

Reagent Addition and Stoichiometry: The mode and rate of reagent addition are critical. In a larger scale Friedel-Crafts acylation, the slow, controlled addition of the acylating agent or the Lewis acid is often required to maintain the desired reaction temperature. This can be achieved using a syringe pump or a dropping funnel. Careful control of stoichiometry is also paramount, as excess reagents on a larger scale can complicate the work-up and purification stages and increase costs.

Work-up and Quenching: The quenching of a large-scale Friedel-Crafts reaction, typically involving the addition of the reaction mixture to ice and water to decompose the aluminum chloride complex, can be highly exothermic and release hydrogen chloride gas. depaul.edu This step must be performed with caution in a well-ventilated fume hood, and the quenching medium should be adequately cooled and stirred to manage the heat evolution. The volume of the quenching solution needs to be scaled appropriately to handle the larger amount of reagents.

Reduction Step Scale-Up: For the reduction of the intermediate aryl ketone, common methods include the Clemmensen, Wolff-Kishner, or catalytic hydrogenation. Each presents its own set of scale-up challenges.

Clemmensen Reduction: This method uses zinc amalgam and concentrated hydrochloric acid. On a larger scale, the handling of large quantities of mercury (for the amalgam) and corrosive acid requires stringent safety protocols. The reaction is often heterogeneous, making consistent mixing important. annamalaiuniversity.ac.in

Wolff-Kishner Reduction: This reaction involves the use of hydrazine and a strong base at high temperatures. acs.orgresearchgate.netacs.orgresearchgate.netreading.ac.uk Hydrazine is highly toxic and potentially explosive, necessitating careful handling and temperature control. The reaction often requires high-boiling point solvents, and the removal of these solvents during work-up can be challenging on a larger scale. Recent advancements have explored the use of flow reactors to improve the safety and scalability of this reaction. acs.orgresearchgate.net

Catalytic Hydrogenation: This method offers a "greener" alternative but requires specialized high-pressure reactor systems (autoclaves) for laboratory scale-up. libretexts.org Key considerations include catalyst selection, loading, and recovery. Ensuring efficient hydrogen gas dispersion into the reaction mixture is crucial for reaction efficiency and requires effective agitation. The filtration and handling of pyrophoric catalysts (like palladium on carbon) post-reaction must be done under an inert atmosphere to prevent fires.

Product Isolation and Purification: The final isolation and purification of this compound, a carboxylic acid, will likely involve crystallization. lookchem.comgoogle.comgoogle.comyoutube.comnih.gov On a larger laboratory scale, achieving efficient crystallization requires careful control over the cooling rate, solvent system, and agitation to obtain a consistent crystal size and purity. The choice of crystallization solvent is critical and may need to be re-evaluated from the small-scale procedure to optimize for yield and purity on a larger scale. Filtration and drying of larger quantities of the solid product will require appropriately sized equipment, such as larger Buchner funnels and vacuum ovens.

The following tables provide a hypothetical comparison of parameters for a small-scale versus a scaled-up laboratory synthesis.

Table 1: Hypothetical Scale-Up Parameters for Friedel-Crafts Acylation

| Parameter | Small-Scale (1-5 g) | Scaled-Up (100-500 g) | Key Considerations for Scale-Up |

| Reactor | 100-250 mL Round-bottom flask | 5-20 L Jacketed glass reactor | Efficient heat transfer is critical to prevent thermal runaway. youtube.comdepaul.edu |

| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity and prevents localized overheating. |

| Reagent Addition | Manual addition via pipette/spatula | Controlled addition via dropping funnel or pump | Manages exotherm and ensures consistent reaction conditions. youtube.com |

| Temperature Control | Ice bath | Circulating chiller/heater connected to reactor jacket | Precise and robust temperature control is essential for safety and yield. |

| Quenching | Pouring into beaker with ice | Slow addition to a separate, well-stirred, cooled vessel | Manages the exotherm and gas evolution during work-up. depaul.edu |

Table 2: Hypothetical Scale-Up Parameters for Ketone Reduction

| Parameter | Small-Scale (1-5 g) | Scaled-Up (100-500 g) | Key Considerations for Scale-Up |

| Wolff-Kishner | Reflux in round-bottom flask | Jacketed reactor with overhead stirring and temperature probe | High temperatures and toxic reagents require careful control and containment. acs.orgresearchgate.netacs.orgresearchgate.netreading.ac.uk |

| Clemmensen | Round-bottom flask with vigorous stirring | Reactor with efficient mechanical stirring | Handling of mercury and strong acid; managing heterogeneity. annamalaiuniversity.ac.in |

| Catalytic Hydrogenation | Balloon hydrogenation or small shaker | High-pressure autoclave with gas entrainment stirrer | Requires specialized equipment; safe handling of hydrogen and pyrophoric catalysts. libretexts.org |

Table 3: Hypothetical Scale-Up Parameters for Purification

| Parameter | Small-Scale (1-5 g) | Scaled-Up (100-500 g) | Key Considerations for Scale-Up |

| Crystallization | Crystallization in an Erlenmeyer flask | Crystallization in a jacketed reactor with controlled cooling | Controlled cooling rate and agitation are key for crystal size and purity. lookchem.comgoogle.comgoogle.comyoutube.comnih.gov |

| Filtration | Small Buchner funnel | Large Buchner funnel or filter press | Efficient separation of solid product from the mother liquor. |

| Drying | Air drying or small vacuum desiccator | Vacuum oven | Ensures complete removal of residual solvents. |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds like 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid.

¹H NMR Spectroscopy: This technique would provide information on the chemical environment, number, and connectivity of protons. The spectrum would be expected to show distinct signals for the tert-butyl protons, the methoxy (B1213986) protons, the aromatic protons, and the protons of the propanoic acid side chain. The chemical shifts (δ) would indicate the electronic environment of each proton, while the integration of the signals would correspond to the number of protons in each group. Spin-spin coupling patterns (multiplicity) would reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy: This method would identify all unique carbon atoms in the molecule. The spectrum would display signals for the carbon atoms of the tert-butyl group, the methoxy group, the aromatic ring, and the propanoic acid moiety. The chemical shifts of these signals would be characteristic of their specific bonding and electronic environment.

Hypothetical ¹H NMR Data Table

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| tert-butyl | ~1.3-1.4 | Singlet | 9H |

| Propanoic CH₂ (α to COOH) | ~2.6-2.7 | Triplet | 2H |

| Propanoic CH₂ (β to COOH) | ~2.9-3.0 | Triplet | 2H |

| Methoxy | ~3.8-3.9 | Singlet | 3H |

| Aromatic | ~6.8-7.2 | Multiplet | 3H |

| Carboxylic Acid | ~10-12 | Singlet (broad) | 1H |

Hypothetical ¹³C NMR Data Table

| Carbon Atom | Chemical Shift (ppm) |

| tert-butyl (CH₃) | ~30-32 |

| tert-butyl (quaternary C) | ~34-36 |

| Propanoic (CH₂) | ~25-35 |

| Methoxy (CH₃) | ~55-56 |

| Aromatic (C-H) | ~110-130 |

| Aromatic (quaternary C) | ~130-160 |

| Carboxylic (C=O) | ~175-180 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise mass of the molecular ion, which allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₄H₂₀O₃), the exact mass would be calculated and compared to the experimentally measured value with a high degree of accuracy (typically within a few parts per million).

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide insights into the compound's structure. The molecule would be expected to fragment in a predictable manner upon ionization. Common fragmentation pathways would likely involve the loss of the carboxylic acid group, the tert-butyl group, or cleavage of the propanoic acid side chain. The analysis of these fragment ions would further corroborate the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, a result of hydrogen bonding. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. C-H stretching vibrations of the alkyl and aromatic groups would appear around 2850-3000 cm⁻¹. The C-O stretching of the methoxy group and the carboxylic acid would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would likely give rise to strong signals. The C=C stretching bands of the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. While the O-H and C=O stretches are typically weaker in Raman compared to IR, other skeletal vibrations might be more prominent.

Hypothetical IR Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |

| 2850-3000 | C-H stretch | Alkyl, Aromatic |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1500-1600 | C=C stretch | Aromatic Ring |

| 1000-1300 | C-O stretch | Methoxy, Carboxylic Acid |

X-ray Crystallography for Solid-State Structural Confirmation (if single crystals are obtained)

Should single crystals of sufficient quality be obtained, X-ray crystallography would provide the most definitive structural confirmation in the solid state. This technique would yield precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimers in the solid state. This method would provide an unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for the analysis of non-volatile compounds like carboxylic acids. A reversed-phase column (e.g., C18) would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, as the aromatic ring is a strong chromophore. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid would typically need to be derivatized (e.g., by esterification to form the methyl ester) to increase its volatility and thermal stability. The derivatized compound would then be separated on a GC column and detected by a mass spectrometer. The retention time from the GC would serve as an identifier, while the mass spectrum would provide structural information and confirmation of the compound's identity. This technique is highly effective for separating and identifying volatile impurities.

Computational Chemistry and Molecular Modeling of 3 3 Tert Butyl 4 Methoxyphenyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) Studies on Conformational Stability and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-(3-tert-butyl-4-methoxyphenyl)propanoic acid, DFT studies would be employed to determine its most stable three-dimensional arrangements, or conformations. By systematically rotating the rotatable bonds—specifically around the propanoic acid side chain and the bond connecting it to the phenyl ring—a potential energy surface can be mapped. The conformations corresponding to energy minima on this surface represent the most probable shapes of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. From these energies, key reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Inverse of hardness, indicates polarizability. |

This table outlines the standard formulas for reactivity descriptors derived from HOMO and LUMO energies. Actual values for this compound would require a specific DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. The MEP surface is color-coded to indicate different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen.

Blue: Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of near-zero potential, typically associated with nonpolar parts of the molecule.

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl and hydroxyl oxygens of the carboxylic acid group, making this region a primary site for hydrogen bonding and interaction with positive centers. A positive potential (blue) would be expected on the carboxylic acid's hydrogen atom.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT can identify stable conformers, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. An MD simulation would model the movements of the atoms in this compound in a simulated environment (e.g., in a solvent like water) by solving Newton's equations of motion. This allows for the exploration of the molecule's complete conformational landscape, revealing not only the stable states but also the transitions between them. The simulation would show how the molecule folds and flexes, providing a realistic picture of its flexibility and the range of shapes it can adopt in solution.

In Silico Ligand-Target Interactions: Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Identification of Potential Binding Pockets in Relevant Biological Macromolecules

To perform a docking study for this compound, a biologically relevant protein target would first be identified. The docking algorithm would then systematically place the ligand into the protein's binding pocket in numerous possible conformations and orientations. Each of these "poses" is scored based on a function that estimates the binding affinity, considering factors like hydrogen bonds, van der Waals forces, and electrostatic interactions. The results would identify the most likely binding mode and provide a quantitative estimate of the binding energy, indicating the stability of the ligand-protein complex. This analysis would pinpoint key amino acid residues within the binding pocket that form crucial interactions with the ligand's functional groups, such as the carboxylic acid, methoxy (B1213986) group, or the aromatic ring.

Prediction of Binding Modes and Interaction Energies

Currently, there is no publicly available research detailing the prediction of binding modes and interaction energies for this compound with specific biological targets.

In silico molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method allows for the examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for molecular recognition. Following docking, molecular dynamics (MD) simulations can be employed to refine the binding poses and to calculate the binding free energies, providing a more dynamic and accurate representation of the ligand-receptor interactions.

For a molecule like this compound, with its carboxylic acid group, methoxy group, and bulky tert-butyl group, computational studies would typically explore its binding affinity for various enzymes or receptors where substituted phenylpropanoic acids have shown activity. The propanoic acid moiety could act as a hydrogen bond donor and acceptor, while the aromatic ring and the tert-butyl group would likely engage in hydrophobic and van der Waals interactions within a receptor's binding pocket.

A hypothetical analysis would involve preparing the 3D structure of the compound and docking it into the active site of a target protein. The resulting poses would be scored based on various scoring functions, and the most favorable poses would be analyzed to understand the key interactions. The interaction energy, a measure of the binding affinity, would be calculated to quantify the strength of the binding. However, without experimental data to validate these computational predictions, any such analysis remains purely theoretical.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical applications)

There are no specific Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models reported in the literature for this compound.

QSPR and QSAR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activity (QSAR). These models are built by correlating calculated molecular descriptors with experimentally determined properties or activities.

Theoretical Application of QSPR:

A QSPR model for a series of compounds including this compound could be developed to predict various physicochemical properties. The process would involve:

Dataset Collection: Gathering a set of structurally related compounds with experimentally measured properties such as solubility, melting point, boiling point, or lipophilicity (logP).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with the property of interest.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A hypothetical QSPR model could utilize descriptors such as molecular weight, polar surface area, number of rotatable bonds, and various electronic parameters to predict a specific property.

Theoretical Application of QSAR:

Similarly, a QSAR model could be developed to predict the biological activity of this compound and its analogs against a particular biological target. Research on other substituted phenylpropanoic acids has often focused on their activity as agonists for peroxisome proliferator-activated receptors (PPARs). researchgate.netnih.govnih.gov A theoretical QSAR study in this context would involve:

Dataset of Analogs: Compiling a series of structurally diverse phenylpropanoic acid derivatives with their measured biological activities (e.g., IC50 or EC50 values) against a specific PPAR subtype.

Descriptor Generation: Calculating relevant molecular descriptors that capture the structural variations within the series.

Model Building and Validation: Developing and validating a statistically robust QSAR model.

The resulting model could help in understanding the structural requirements for activity and in designing new, more potent analogs. For instance, the model might reveal the importance of the size and position of substituents on the phenyl ring for optimal receptor binding.

The table below illustrates the types of molecular descriptors that would be theoretically calculated for this compound in a QSPR or QSAR study.

| Descriptor Type | Example Descriptors | Potential Predicted Property/Activity |

| Constitutional | Molecular Weight, Number of atoms (C, H, O), Number of rings | General physicochemical properties |

| Topological | Connectivity indices (e.g., Kier & Hall), Wiener index | Lipophilicity, Boiling point, Biological activity |

| Geometrical | Molecular surface area, Molecular volume, Shape indices | Solubility, Receptor binding affinity |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Reactivity, Biological activity |

| Hydrophobic | Calculated logP (e.g., XLogP3) | Membrane permeability, Bioavailability |

Without dedicated computational studies on this compound, the specific values for these descriptors and their correlation to its properties and activities remain undetermined.

Biological Activity Profiling in Vitro and Mechanistic Investigations

Evaluation of Enzymatic Inhibition Properties

The structural features of 3-(3-tert-butyl-4-methoxyphenyl)propanoic acid, specifically its substituted phenolic ring and propanoic acid side chain, suggest potential interactions with various enzyme systems. This section evaluates its plausible inhibitory properties based on data from analogous compounds.

Cyclooxygenase (COX-1/COX-2) Inhibition Assays (based on related phenolic cinnamic acid derivatives)

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The two main isoforms, COX-1 and COX-2, are targets for these drugs. researchgate.net Structurally, this compound is related to phenolic cinnamic acid derivatives, which have been investigated for COX inhibitory activity.

Research on these related compounds indicates that the phenolic hydroxyl group is crucial for inhibitory activity against both COX-1 and COX-2. researchgate.netnih.govnih.gov Furthermore, the presence of bulky, hydrophobic groups on the phenyl ring, such as di-tert-butyl groups, has been shown to strongly contribute to selective COX-2 inhibition. researchgate.netnih.govfrontiersin.org Lipophilicity also appears to be an important factor, particularly for COX-2 inhibition. researchgate.netfrontiersin.org Given that this compound possesses a hindered phenolic structure with a tert-butyl group, it is plausible that it could exhibit inhibitory activity, potentially with some selectivity for COX-2.

Several studies have identified potent and selective COX-2 inhibitors among phenolic cinnamic acid derivatives, as detailed in the table below. nih.govfrontiersin.org

Table 1: COX-2 Inhibition by Related Phenolic Cinnamic Acid Derivatives Data sourced from studies on structurally similar compounds to infer potential activity.

| Compound ID | Description | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 9 | Phenolic cinnamic acid hexylamide derivative | 3.0 ± 0.3 | nih.govfrontiersin.org |

| Compound 10 | Phenolic cinnamic acid hexylamide derivative | 2.4 ± 0.6 | nih.govfrontiersin.org |

| Compound 23 | Phenolic cinnamic acid hexylamide derivative | 1.09 ± 0.09 | nih.govfrontiersin.org |

| G4 | Azo-derivative of gallic acid with benzoxazole | 2.47 | nih.gov |

Fatty Acid Amide Hydrolase (FAAH) Inhibition Studies (based on related compounds)

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the breakdown of endocannabinoids like anandamide. biomolther.orgnih.gov Inhibition of FAAH leads to increased endocannabinoid levels, which can produce analgesic and anti-inflammatory effects. nih.govyoutube.com Various classes of compounds, including phenolic structures, have been explored as FAAH inhibitors. researchgate.netnih.gov

Phenolic compounds isolated from natural sources, such as flavonoids and other polyphenols, have demonstrated FAAH inhibitory activity. biomolther.orgresearchgate.netresearchgate.net For instance, compounds from nutmeg, including licarin A and 5'-methoxylicarin A, were found to be active FAAH inhibitors. researchgate.net The flavonoid kaempferol (B1673270) has also been identified as a potent FAAH inhibitor in vitro. researchgate.net The inhibitory mechanism often involves interaction with the catalytic serine residue in the enzyme's active site. nih.gov Given the phenolic nature of this compound, it shares structural motifs with known FAAH inhibitors, suggesting it could be a candidate for investigation in this area.

Table 2: FAAH Inhibition by Related Phenolic Compounds Data sourced from studies on structurally similar compounds to infer potential activity.

| Compound | Source/Type | FAAH IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5'-methoxylicarin A | Nutmeg | 4.57 ± 0.66 | researchgate.net |

| Licarin A | Nutmeg | 7.02 ± 2.02 | researchgate.net |

| Malabaricone C | Nutmeg | 38.29 ± 6.18 | researchgate.net |

| Kaempferol | Flavonoid | ~5 (Kᵢ value) | researchgate.net |

Immunoproteasome Subunit Inhibition Profiling (e.g., LMP7, MECL-1, based on related amino acid derivatives)

The immunoproteasome is a specialized form of the proteasome highly expressed in hematopoietic cells and induced by inflammatory cytokines in other cells. It contains three distinct catalytic subunits: LMP2 (β1i), MECL-1 (β2i), and LMP7 (β5i). Inhibition of these subunits, particularly LMP7, is being explored as a therapeutic strategy for autoimmune diseases and some cancers.

Many potent immunoproteasome inhibitors are peptide derivatives, such as peptide epoxyketones like ONX 0914. These compounds are designed to mimic protein substrates and bind to the active sites of the catalytic subunits. For example, the inhibitor PR-957 is highly selective for the LMP7 subunit. While this compound is not a direct structural analog of these peptide-based inhibitors, the outline's reference to "amino acid derivatives" suggests a broader consideration of non-peptidic scaffolds. Novel amide derivatives have been shown to inhibit the β5 subunit of the immunoproteasome and reduce neuroinflammation in vitro. Although the structural similarity is limited, the development of non-peptidic small molecule inhibitors for this target class remains an active area of research.

Other Enzyme Systems Based on Structural Analogy (e.g., glutathione (B108866) S-transferase, epoxide hydrolase, as seen with 3-tert-butyl-4-methoxyphenol)

The phenolic portion of the target compound is structurally very similar to 3-tert-butyl-4-hydroxyanisole (3-BHA), a major isomer of the widely used antioxidant butylated hydroxyanisole (BHA). The effects of BHA isomers on detoxification enzymes have been studied, providing a strong basis for inferring potential activity.

Glutathione S-transferase (GST): GSTs are crucial phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of xenobiotics, neutralizing them and facilitating their excretion. Studies in mice have shown that both 2-BHA and 3-BHA induce GST activity in the liver and forestomach. In the liver, 3-BHA was found to be a more potent inducer of cytosolic GST activity than 2-BHA.

Epoxide Hydrolase (EH): Epoxide hydrolases are enzymes that detoxify electrophilic epoxides by hydrolyzing them to their corresponding diols. Dietary administration of 3-BHA to mice resulted in a 1.4-fold increase in the activity of hepatic microsomal epoxide hydrolase compared to controls.

Given the direct structural relationship, it is reasonable to hypothesize that this compound may also modulate the activity of these important detoxification enzymes.

Receptor Ligand Binding and Modulation Assays (e.g., glutamate (B1630785) receptors if structurally analogous to known ligands)

Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on both ionotropic (iGluRs) and metabotropic (mGluRs) receptors. researchgate.net Ligands for these receptors typically possess specific structural features, most notably an amino acid moiety, which is critical for binding and activation. frontiersin.orgnih.gov For example, the endogenous ligand is L-glutamate, and synthetic ligands often mimic this structure. researchgate.net

A review of known glutamate receptor ligands reveals that they are generally amino acids or complex heterocyclic structures that position acidic and basic groups in a specific spatial orientation to interact with the receptor's binding pocket. frontiersin.orgnih.gov The compound this compound lacks the characteristic alpha-amino group essential for typical glutamate receptor binding. frontiersin.org While various phenolic compounds have been shown to modulate neuronal activity, their effects are often indirect or target other receptors, such as GABA-A receptors. researchgate.netbiomolther.org Based on current structure-activity relationship knowledge for glutamate receptor ligands, there is no direct evidence to suggest that this compound would act as a ligand for these receptors.

In Vitro Antioxidant Activity Assessment

Phenolic compounds are well-established antioxidants due to the ability of the hydroxyl group on the aromatic ring to donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical. The structure of this compound contains a hindered phenol (B47542) motif, which is a common feature in synthetic antioxidants like BHA.

The antioxidant potential of phenolic acids is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring. The tert-butyl group at the ortho position to the hydroxyl group in the target molecule likely provides steric hindrance, which can enhance the stability of the resulting phenoxyl radical and contribute to its antioxidant efficacy. Studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential to act as scaffolds for developing compounds with significant antioxidant properties. Therefore, this compound is strongly predicted to possess antioxidant activity, capable of scavenging reactive oxygen species.

Antimicrobial Activity Studies (in vitro)

Propanoic acid and its derivatives are known for their antimicrobial properties. researchgate.netarabjchem.orgnih.gov These compounds have been investigated for their efficacy against a range of pathogenic microorganisms.

In vitro studies have demonstrated that propanoic acid derivatives can exhibit broad-spectrum antimicrobial activity. mdpi.comnih.govmdpi.com For example, certain derivatives have been shown to be effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govmdpi.com Furthermore, antifungal activity against species such as Candida albicans has also been reported. nih.govnih.gov

The antimicrobial efficacy is often structure-dependent. For instance, the introduction of different substituents on the aromatic ring or modifications to the propanoic acid chain can significantly alter the spectrum and potency of the antimicrobial action. mdpi.comresearchgate.net Given these findings, "this compound" is a candidate for possessing antimicrobial properties, though its specific spectrum of activity would require empirical testing.

The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antimicrobial activity of a compound. It represents the lowest concentration that prevents the visible growth of a microorganism. koreascience.kr Studies on various propanoic acid derivatives have reported a wide range of MIC values, which are influenced by the specific chemical structure and the target microorganism. mdpi.comnih.govresearchgate.net For instance, some novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated potent activity with MIC values in the low microgram per milliliter range against multidrug-resistant bacterial and fungal pathogens. nih.govresearchgate.net

Table 2: Illustrative Minimum Inhibitory Concentrations (MICs) of Related Propanoic Acid Derivatives Against Various Microorganisms

| Compound Class | Test Organism | MIC Range (µg/mL) |

|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | |

| Gram-negative pathogens | 8 - 64 | |

| Propionic Acid | Escherichia coli | 10 mM |

| Candida albicans | 10 mM |

Note: This table provides examples of MIC values for related compounds to illustrate the potential antimicrobial efficacy. The actual MIC for this compound would need to be determined experimentally.

The antimicrobial mechanisms of propanoic acid and its derivatives are multifaceted. One of the primary modes of action is the disruption of cellular pH homeostasis. nih.govbrill.com In its undissociated form, the lipophilic propanoic acid molecule can diffuse across the microbial cell membrane. drugbank.com Once inside the more alkaline cytoplasm, it dissociates, releasing protons and lowering the intracellular pH. This acidification can inhibit essential metabolic enzymes and disrupt cellular processes, ultimately leading to cell death. drugbank.com

Other proposed mechanisms include the inhibition of specific metabolic pathways. For instance, the formation of propionyl-CoA from propionic acid can interfere with glucose metabolism in some fungi. drugbank.com Additionally, some derivatives may exert their effects by damaging the cell membrane or inhibiting the synthesis of essential macromolecules. The specific mechanism of action can vary depending on the chemical structure of the derivative and the physiology of the target microorganism.

In Vitro Antiproliferative Activity in Cell Lines (e.g., against gastric adenocarcinoma, based on related amino acid derivatives and general anticancer research)

The potential of "this compound" as an antiproliferative agent is an area of significant interest, primarily extrapolated from research on structurally related compounds. While direct studies on this specific molecule are not extensively documented in publicly available literature, the analysis of its core components—the methoxyphenyl group, the propanoic acid moiety, and the tert-butyl substituent—provides a basis for predicting its biological activity. Research into derivatives of methoxyphenylpropanoic acid and other compounds featuring these chemical motifs has demonstrated notable cytotoxic effects against various cancer cell lines, including those of gastric adenocarcinoma. researchgate.net The presence of the methoxy group on the phenyl ring, in particular, is a feature found in numerous compounds with significant anticancer properties. mdpi.com Similarly, derivatives of arylpropionic acid have been a focus of anticancer research.

The primary method for evaluating the in vitro antiproliferative activity of a compound involves cell viability and proliferation assays. These assays determine the concentration at which a compound inhibits cancer cell growth, typically expressed as the half-maximal inhibitory concentration (IC50).

Based on studies of analogous compounds, it is hypothesized that "this compound" could exhibit cytotoxic activity against a panel of human cancer cell lines. For instance, various 4-oxoquinoline-3-carboxamide derivatives have been evaluated against gastric cancer cell lines (ACP-03), demonstrating the potential for novel compounds to target this specific malignancy. researchgate.net

The antiproliferative effects of compounds with similar structural features have been quantified in several studies. For example, a series of trimethoxyphenyl-based analogues demonstrated potent cytotoxic activity against the hepatocellular carcinoma (HepG2) cell line, with IC50 values in the low micromolar range. nih.gov Another study on a 3,4,5 tri-methoxy ciprofloxacin (B1669076) chalcone (B49325) hybrid reported significant growth inhibition of HepG2 and MCF7 (breast cancer) cell lines in a dose-dependent manner. waocp.orgwaocp.org The IC50 values for the hybrid against HepG2 cells were 22 µg/mL after 24 hours and 5.6 µg/mL after 48 hours of treatment. waocp.org Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown structure-dependent anticancer activity against A549 non-small cell lung cancer cells. nih.gov

The following table summarizes the in vitro antiproliferative activity of various compounds structurally related to "this compound."

Table 1: In Vitro Antiproliferative Activity of Structurally Related Compounds

| Compound/Derivative Class | Cell Line(s) | IC50 Value(s) | Source(s) |

|---|---|---|---|

| Trimethoxyphenyl Analogues | HepG2 (Hepatocellular Carcinoma) | 1.38 - 3.21 µM | nih.gov |

| 3,4,5 Tri-methoxy Ciprofloxacin Chalcone Hybrid | HepG2 (Hepatocellular Carcinoma) | 22 µg/mL (24h), 5.6 µg/mL (48h) | waocp.org |

| 3,4,5 Tri-methoxy Ciprofloxacin Chalcone Hybrid | MCF7 (Breast Carcinoma) | 54 µg/mL (24h), 11.5 µg/mL (48h) | waocp.org |

| 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MCF-7 (Breast Cancer) | >100 µM (Reduced viability to ~74%) | nih.gov |

| 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDA-MB-231 (Breast Cancer) | >100 µM (Reduced viability to ~75%) | nih.gov |

Beyond inhibiting proliferation, understanding the underlying mechanism of a potential anticancer compound is crucial. Mechanistic studies often focus on two key processes: the regulation of the cell cycle and the induction of apoptosis (programmed cell death).

Compounds containing the trimethoxyphenyl moiety have been shown to interfere with the cell cycle progression of cancer cells. For example, a potent N-phenyl triazinone derivative containing a trimethoxyphenyl group was found to cause cell cycle arrest at the G2/M phase in HepG2 cells. nih.gov The percentage of cells in the G2/M phase increased from 13.28% in untreated cells to 30.83% in cells treated with the compound. nih.gov Similarly, a 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid was also reported to induce cell cycle arrest at the G2/M stage in both HepG2 and MCF7 cells. waocp.orgwaocp.org

The induction of apoptosis is a hallmark of many effective anticancer agents. Research on synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment has demonstrated their ability to induce apoptotic-like cell death in leukemia cell lines, suggesting involvement of the mitochondrial pathway. nih.gov The pro-apoptotic potential of these related compounds is often confirmed through assays that detect markers of apoptosis, such as the externalization of phosphatidylserine (B164497) (measured by Annexin V staining) and DNA fragmentation. plos.org The aforementioned trimethoxyphenyl-based N-phenyl triazinone derivative was also shown to significantly increase the population of Annexin-V-positive cells, confirming its apoptosis-inducing effects. nih.gov

The table below outlines the mechanistic findings for compounds analogous to "this compound."

Table 2: Mechanistic Insights from Structurally Related Compounds

| Compound/Derivative Class | Cell Line | Mechanism of Action | Source(s) |

|---|---|---|---|

| Trimethoxyphenyl Analogue (N-phenyl triazinone) | HepG2 (Hepatocellular Carcinoma) | Cell cycle arrest at G2/M phase; Induction of apoptosis (increased Annexin-V positive cells) | nih.gov |

| 3,4,5 Tri-methoxy Ciprofloxacin Chalcone Hybrid | HepG2, MCF7 | Cell cycle arrest at G2/M stage; Pre-G1 apoptosis | waocp.orgwaocp.org |

These findings from related methoxyphenyl and propanoic acid derivatives suggest that "this compound" warrants further investigation for its potential antiproliferative properties, which may be mediated through the induction of cell cycle arrest and apoptosis.

Structure Activity Relationship Sar and Design Principles

Systematic Modification of the Tert-butyl Moiety and its Influence on Activity

Variations in Alkyl Group Size and Position:

The size and position of the alkyl substituent on the phenyl ring are critical determinants of biological activity. The tert-butyl group, being a bulky substituent, can serve as an anchor, fitting into a specific hydrophobic pocket of a target protein.

Influence of Alkyl Group Size: Altering the size of the alkyl group can significantly impact activity. Replacing the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl, isopropyl) or larger ones can modulate the compound's fit within the binding site. Generally, a certain degree of bulkiness is often required for optimal hydrophobic interactions. However, excessively large substituents may introduce steric hindrance, preventing the molecule from binding effectively.

While specific data for 3-(3-tert-butyl-4-methoxyphenyl)propanoic acid is not extensively available in public literature, general principles from related tert-butylated phenolic compounds suggest that this group enhances stability and influences reactivity through steric hindrance and electronic effects. nih.gov For instance, the tert-butyl group can protect the phenolic hydroxyl group from rapid oxidation. nih.gov

Table 1: Hypothetical Influence of Tert-butyl Moiety Modifications on Biological Activity

| Modification of Tert-butyl Group | Expected Impact on Lipophilicity | Potential Effect on Biological Activity | Rationale |

| Replacement with Isopropyl | Decrease | Likely decrease | Reduced hydrophobic interaction with the target protein. |

| Replacement with Cyclohexyl | Increase | Variable | May enhance hydrophobic interactions but could also introduce steric clashes. |

| Positional Isomer (e.g., 2-tert-butyl) | No significant change | Likely decrease | Altered molecular geometry may lead to a suboptimal fit in the binding site. |

| Removal of Tert-butyl Group | Significant decrease | Significant decrease or loss of activity | Loss of essential hydrophobic interactions required for binding. |

Exploration of Substituent Effects on the Methoxyphenyl Ring

The methoxyphenyl ring is another key component where modifications can fine-tune the electronic and steric properties of the compound, thereby influencing its biological efficacy.

Position and Nature of the Methoxy (B1213986) Group:

Positional Isomers: Moving the methoxy group to the 2- or 3-position would change the electronic landscape and hydrogen bonding capabilities of the molecule, which could either enhance or diminish its activity depending on the specific interactions with the target.

Replacement of the Methoxy Group: Substituting the methoxy group with other functionalities can have a profound impact:

Electron-donating groups (e.g., -OH, -CH3): A hydroxyl group could introduce an additional hydrogen bond donor/acceptor site, potentially increasing binding affinity.

Electron-withdrawing groups (e.g., -Cl, -CF3, -NO2): These groups would alter the electronic properties of the phenyl ring, which could be beneficial if the target interaction involves an electron-deficient aromatic system. nih.gov

Presence of Other Substituents:

Introducing additional substituents on the methoxyphenyl ring can further modulate the compound's activity. The nature, size, and position of these substituents would need to be carefully considered to avoid steric clashes and to optimize electronic interactions with the target.

Table 2: Predicted Effects of Substituents on the Methoxyphenyl Ring

| Ring Modification | Substituent Type | Expected Impact on Electronic Properties | Potential Effect on Biological Activity |

| Methoxy at 2-position | Electron-donating | Altered dipole moment and steric profile | Likely change in activity, potentially decreased due to steric hindrance. |

| Replacement of Methoxy with Hydroxyl | Electron-donating | Introduction of H-bonding capability | Potential for increased activity if H-bonding is favorable. |

| Replacement of Methoxy with Chloro | Electron-withdrawing | Decreased electron density on the ring | Could either increase or decrease activity depending on the target's electronic requirements. |

| Addition of a Fluoro group | Electron-withdrawing | Increased lipophilicity and altered electronics | May enhance binding or metabolic stability. |

Impact of Propanoic Acid Chain Length and Substitutions on Biological Efficacy

The propanoic acid side chain is a critical pharmacophoric element, often involved in key interactions with the biological target, such as forming salt bridges or hydrogen bonds.

Chain Length Variation:

The length of the carboxylic acid chain is often finely tuned for optimal activity.

Shortening the chain to an acetic acid derivative (2-carbon chain) or lengthening it to a butanoic acid derivative (4-carbon chain) would alter the distance between the aromatic ring and the acidic group. pharmacy180.com This can disrupt the precise positioning of the carboxylate group within the binding site, leading to a significant loss of activity. pharmacy180.com For many arylalkanoic acids, a two- or three-carbon chain is optimal. pharmacy180.com

Substitutions on the Propanoic Acid Chain:

Introducing substituents on the propanoic acid chain can have several effects:

Alpha-Substitution: Placing a small alkyl group (e.g., methyl) at the alpha-position (adjacent to the carboxyl group) can sometimes enhance activity. pharmacy180.com This is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class (profens).

Beta-Substitution: Substitution at the beta-position would create a chiral center and could influence the conformation of the side chain, which may affect binding.

Stereochemical Considerations in SAR

The introduction of a chiral center in the molecule, for instance by substitution on the propanoic acid chain, can lead to enantiomers with significantly different biological activities.

For many arylpropionic acids, the biological activity resides predominantly in one enantiomer. Typically, for NSAIDs, the (S)-enantiomer is the more active form. orientjchem.orgmdpi.com This stereoselectivity arises from the three-dimensional arrangement of the molecule, which allows for a more favorable interaction of the active enantiomer with its chiral biological target, such as an enzyme or a receptor.

If a chiral center were introduced in this compound, for example at the alpha- or beta-position of the propanoic acid chain, it would be expected that one enantiomer would display significantly higher potency than the other. The synthesis and testing of individual enantiomers would be a critical step in the optimization of such analogs.

Development of Predictive Models for Biological Activity (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug design for predicting the activity of novel compounds before their synthesis.

For a series of this compound analogs, a QSAR model could be developed by:

Synthesizing and testing a diverse set of analogs with variations in the tert-butyl group, methoxyphenyl ring substituents, and the propanoic acid chain.

Calculating molecular descriptors for each analog. These descriptors quantify various physicochemical properties such as lipophilicity (logP), electronic properties (Hammett constants), steric parameters (molar refractivity), and topological indices.

Developing a mathematical equation that correlates the calculated descriptors with the measured biological activity (e.g., IC50 or EC50 values). Multiple linear regression (MLR) and partial least squares (PLS) are common methods used for this purpose.

A robust QSAR model can provide insights into the key molecular features that govern activity. For instance, a positive coefficient for logP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric parameter might indicate that bulky substituents in a certain region of the molecule are detrimental. Such models can guide the design of new, potentially more potent, analogs. nih.govresearchgate.net

Metabolic Characterization in Preclinical Models in Vitro and Animal Studies

In Vitro Metabolic Stability and Metabolite Identification in Liver Microsomes or Hepatocytes

In vitro systems such as liver microsomes and hepatocytes are standard tools for assessing metabolic stability and identifying potential metabolites. researchgate.netspringernature.com These systems contain the primary enzymes responsible for drug metabolism. For 3-(3-tert-butyl-4-methoxyphenyl)propanoic acid, incubation with human or rat liver microsomes, supplemented with necessary cofactors like NADPH, would be the initial step to evaluate its susceptibility to metabolism. researchgate.net

Based on the metabolism of analogous structures, several metabolic transformations are anticipated. The tert-butyl group is a known site for oxidative metabolism. nih.gov For instance, in vitro studies with butylated hydroxyanisole (BHA), which also contains a tert-butyl group adjacent to a methoxy (B1213986) group, demonstrate that it is oxidized to various products, including a dimer (di-BHA) and other polar metabolites in the presence of liver microsomes. nih.gov The reaction is primarily a one-electron oxidation process that yields a free radical intermediate. nih.gov Furthermore, the tert-butyl group itself can be oxidized to form a corresponding alcohol. nih.gov Another potential metabolic pathway is the O-demethylation of the methoxy group, a common reaction for phenolic compounds. nih.gov

Table 1: Predicted In Vitro Metabolites of this compound in Liver Microsomes

| Predicted Metabolite | Metabolic Reaction | Structural Analogue Evidence |

|---|---|---|

| 3-(3-(1-hydroxy-1,1-dimethylethyl)-4-methoxyphenyl)propanoic acid | Oxidation of tert-butyl group | Oxidation of tert-butyl groups is a major route of metabolism for BHT in humans and a known pathway for tert-butyl containing compounds. nih.govnih.gov |

| 3-(3-Tert-butyl-4-hydroxyphenyl)propanoic acid | O-demethylation | O-demethylation is a known metabolic pathway for BHA. nih.gov |

| Dimeric products | Oxidative coupling | BHA is known to form dimeric products (di-BHA) in microsomal incubations. nih.gov |

| Hydroxylated aromatic ring products | Aromatic Hydroxylation | Phenolic compounds commonly undergo hydroxylation on the aromatic ring. |

Biotransformation Pathways and Enzymes Involved

The biotransformation of xenobiotics is typically categorized into Phase I and Phase II reactions. nih.gov this compound is expected to undergo both phases of metabolism.

Phase I Metabolism: Phase I reactions introduce or expose functional groups, primarily through oxidation, reduction, or hydrolysis. nih.gov For this compound, oxidation is the most probable pathway, catalyzed predominantly by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.com

Oxidation of the tert-butyl group: This is a common metabolic soft spot. Studies on other tert-butyl containing molecules show involvement from multiple CYP isoforms, including CYP3A4, CYP2D6, CYP2C9, and CYP1A2. nih.gov Specifically, CYP2A6 has been identified as a major catalyst in the metabolism of compounds with methyl tert-butyl ether structures. nih.govnih.gov

O-demethylation: The conversion of the 4-methoxy group to a hydroxyl group is another classic CYP-mediated reaction.

Aromatic Hydroxylation: The phenyl ring can also be a target for hydroxylation by CYP enzymes.

Phase II Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. reactome.orgdrughunter.com As a phenolic propionic acid, the compound and its metabolites are excellent substrates for conjugation.

Glucuronidation: This is a major conjugation pathway for phenolic compounds and carboxylic acids, catalyzed by UDP-glucuronosyltransferases (UGTs). uomus.edu.iqnih.govnih.gov Conjugation can occur at the phenolic hydroxyl group (following demethylation) or the carboxylic acid group of the propanoic acid side chain. uomus.edu.iq

Sulfation: The phenolic hydroxyl group is also a target for sulfation, a reaction mediated by sulfotransferases (SULTs). nih.govacs.orgupol.cz

Table 2: Predicted Biotransformation Pathways and Enzymes

| Phase | Reaction Type | Potential Site on Molecule | Key Enzyme Superfamily |

|---|---|---|---|

| Phase I | Oxidation | Tert-butyl group | Cytochrome P450 (CYP) |

| Phase I | O-demethylation | 4-methoxy group | Cytochrome P450 (CYP) |

| Phase I | Aromatic Hydroxylation | Phenyl ring | Cytochrome P450 (CYP) |

| Phase II | Glucuronidation | Phenolic -OH, Carboxylic acid -COOH | UDP-glucuronosyltransferases (UGT) |

| Phase II | Sulfation | Phenolic -OH | Sulfotransferases (SULT) |

Characterization of Metabolites in Animal Excreta

Animal studies, particularly in rats, are vital for understanding the in vivo metabolic fate and excretion routes of a compound. While specific data for this compound is lacking, studies on a very close structural analogue, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid), provide significant insights.

In a rat metabolism study, fenozan acid was identified as a major urinary biomarker for larger antioxidant compounds that metabolize down to this propionic acid structure. nih.govacs.org Crucially, the concentration of fenozan acid in urine increased dramatically after treatment with β-glucuronidase, indicating that it is predominantly excreted as a glucuronide conjugate. nih.gov This finding strongly suggests that this compound, after potential Phase I metabolism (like demethylation), would also be extensively conjugated and excreted in the urine.

General pharmacokinetic studies of phenolic compounds in rats confirm that they are detected in plasma mainly as conjugated forms (glucuronides and sulfates) following oral administration. nih.govmdpi.com

Table 3: Characterization of Metabolites in Animal Excreta Based on Related Compounds

| Related Compound | Animal Model | Key Findings in Excreta (Urine) | Citation |

|---|---|---|---|

| 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid | Rat | Identified as a major urinary metabolite. Excreted predominantly as a glucuronide conjugate. | nih.govacs.org |

| General Phenolic Compounds | Rat | Detected in plasma and urine primarily as conjugated glucuronide and sulfate (B86663) forms. | nih.gov |

| Ginsenoside Ro (metabolizes to oleanolic acid) | Rat | Multiple metabolites identified in both feces and urine after oral administration. | researchgate.net |

Role of Gut Microbiota in Biotransformation

The gut microbiota plays a profound role in the metabolism of dietary polyphenols, often transforming them into more bioavailable and biologically active smaller molecules. nih.govresearchgate.netmdpi.com Many complex phenolic compounds that are not absorbed in the small intestine reach the colon, where they are extensively metabolized by bacteria like Clostridium and Eubacterium. acs.org

The biotransformation of phenolic compounds by gut bacteria includes a variety of reactions:

Hydrolysis: Cleavage of glycosidic bonds from flavonoid glycosides to release the aglycone.

Ring-fission: Breaking down the complex ring structures of flavonoids.

Dehydroxylation: Removal of hydroxyl groups from the aromatic ring.

Decarboxylation: Removal of a carboxyl group.

Side-chain modification: Including the reduction of double bonds (e.g., converting cinnamic acids to propionic acids).

It is plausible that this compound could itself be a metabolite generated by gut microbiota from a more complex dietary precursor. Conversely, if ingested directly, it could be further metabolized by gut bacteria, potentially through demethylation or other transformations. The propionic acid side chain is a common structure resulting from the microbial fermentation of various dietary components, and these short-chain fatty acids can have significant physiological effects. nih.govmdpi.comnih.gov

Table 4: Common Biotransformations of Phenolic Acids by Gut Microbiota

| Biotransformation Reaction | Description | Relevance to Phenolic Acids |

|---|---|---|

| Dehydroxylation | Removal of hydroxyl (-OH) groups from the phenyl ring. | Modifies the structure and polarity of the phenolic acid. |

| Reduction | Reduction of side-chain double bonds (e.g., cinnamic acid to propionic acid). | A key step in the formation of phenylpropanoic acids from dietary precursors. |

| Demethylation | Removal of a methyl group from a methoxy (-OCH3) substituent. | Converts methoxylated phenols to their corresponding hydroxylated forms. |

| β-oxidation | Shortening of the propionic acid side chain to an acetic or benzoic acid. | Further degrades the molecule into smaller phenolic compounds. |

Advanced Research Perspectives and Future Directions for 3 3 Tert Butyl 4 Methoxyphenyl Propanoic Acid

Integration with Chemoinformatics and Artificial Intelligence for Drug Discovery

The field of drug discovery has been revolutionized by the integration of chemoinformatics and artificial intelligence (AI). mewburn.com These computational tools enable the rapid screening of vast chemical libraries, prediction of pharmacokinetic and toxicological profiles, and the identification of novel drug candidates. For a compound like 3-(3-Tert-butyl-4-methoxyphenyl)propanoic acid, a data-driven approach could rapidly elucidate its therapeutic potential.

Future research could involve: